1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide
Overview
Description
1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide is a novel piperidine-based sulfonyl compound. It has a molecular formula of C17H24ClN3O3S and an average mass of 385.909 Da. This compound is known for its unique structure, which includes a piperidine core, a sulfonyl group attached to a 4-chlorophenyl group, and a phenylsulfanylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is attached through nucleophilic substitution reactions.
Incorporation of the Phenylsulfanylphenyl Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of Alzheimer’s disease and as an anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is linked to Alzheimer’s disease pathology.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide: Similar structure but lacks the phenylsulfanylphenyl moiety.
(E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide: Contains a fluorophenyl group instead of a chlorophenyl group.
1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide: Features a fluorobenzyl group and a glycyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3S2/c25-19-10-12-21(13-11-19)32(29,30)27-16-14-18(15-17-27)24(28)26-22-8-4-5-9-23(22)31-20-6-2-1-3-7-20/h1-13,18H,14-17H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCJNEYGSNRCGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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